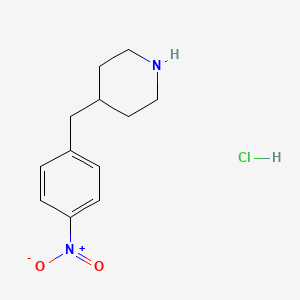
4,4-difluoro-N-phenylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide can be achieved through the reaction of 4,4-difluorocyclohexane-1-carboxylic acid with aniline . The reaction typically involves the use of a suitable coupling reagent under controlled conditions to facilitate the formation of the carboxamide bond. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
4,4-difluoro-N-phenylcyclohexane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the phenyl group can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4-difluoro-N-phenylcyclohexane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4,4-difluoro-N-phenylcyclohexane-1-carboxamide can be compared with similar compounds such as 4,4-difluoro-1-phenylcyclohexane-1-carbonitrile . While both compounds share similar structural features, the presence of different functional groups (carboxamide vs. carbonitrile) imparts unique chemical and biological properties to each compound. The carboxamide group in this compound may offer different reactivity and interaction profiles compared to the carbonitrile group in 4,4-difluoro-1-phenylcyclohexane-1-carbonitrile .
Propiedades
Fórmula molecular |
C13H15F2NO |
|---|---|
Peso molecular |
239.26 g/mol |
Nombre IUPAC |
4,4-difluoro-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)8-6-10(7-9-13)12(17)16-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,17) |
Clave InChI |
XGQDJZLRCIMXHS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)NC2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



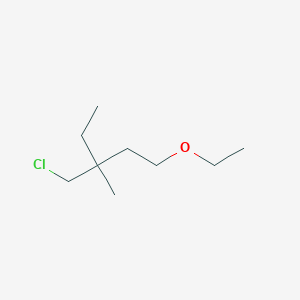
![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)
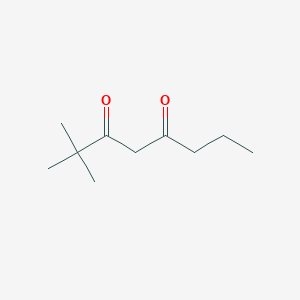
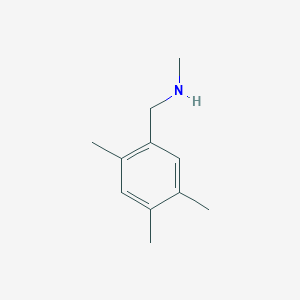
![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
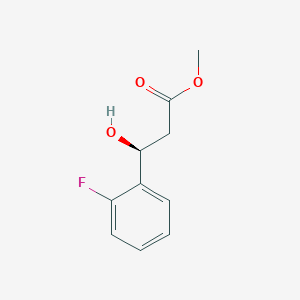

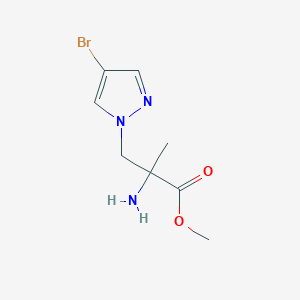
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)



